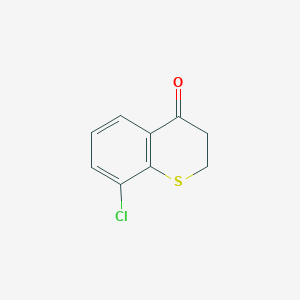

8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one

Description

Chemical Identity and Nomenclature

This compound (CAS 60639-20-5) is systematically named according to IUPAC guidelines, identifying the thiopyran ring fused to a benzene system. The numbering begins at the sulfur atom, with the chlorine substituent at position 8 and the ketone at position 4. Alternative names include 8-chlorothiochroman-4-one and 8-chloro-2,3-dihydro-4H-thiochromen-4-one, reflecting slight variations in ring saturation descriptors. Its molecular formula, C₉H₇ClOS, corresponds to a molecular weight of 198.67 g/mol, with an exact mass of 197.99100. The compound’s planar structure, confirmed by spectral data (NMR, MS), features a thiopyranone core stabilized by conjugation between the sulfur atom and carbonyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClOS | |

| Molecular Weight (g/mol) | 198.67 | |

| Exact Mass | 197.99100 | |

| LogP | 3.02 |

Historical Context in Heterocyclic Chemistry

The synthesis of benzothiopyran-4-ones traces back to Friedel-Crafts acylation methodologies. For example, 2,4,5-trichloroacetophenone, a precursor to related derivatives, was first prepared via aluminum trichloride-catalyzed acetylation of 1,2,4-trichlorobenzene. Early routes to this compound involved Claisen condensation of β-keto esters with isothiocyanates, yielding thiochromanone scaffolds through intramolecular cyclization. Advances in catalysis, such as rhodium-mediated alkyne hydroacylation, enabled efficient one-pot assemblies of thiochroman-4-ones from β-thio-substituted aldehydes and alkynes. The Wittig reaction further streamlined synthesis, utilizing S-acylthiosalicylic acids and phosphoranylidene reagents to form the thiopyranone ring via intramolecular cyclization. These methodological innovations underscore the compound’s role in demonstrating synthetic versatility within heterocyclic chemistry.

Structural Relationship to Thiochromanones and Benzothiopyrans

This compound belongs to the thiochromanone family, characterized by a thiopyran ring fused to a benzene ring with a ketone group. Compared to the parent thiochroman (C₉H₁₀S, CID 137415), the introduction of a ketone at C4 and chlorine at C8 alters electron distribution, enhancing reactivity toward nucleophilic attack at the carbonyl. Structural analogs, such as 2-methylthiochroman-4-one-1-oxide, demonstrate how oxidation states and substituents modulate electronic properties. Benzothiopyrans, the broader class, exhibit diverse bioactivities contingent on substitution patterns; the chlorine atom in this derivative likely influences steric interactions in molecular recognition contexts. Comparative analysis with non-chlorinated analogs reveals that the electron-withdrawing chlorine stabilizes the enolate form, facilitating participation in condensation reactions.

Properties

IUPAC Name |

8-chloro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOZGJPLPGPWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzaldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one: Similar in structure but with a methyl group at the 2-position.

2H-1-benzothiopyran-3-carboxaldehyde, 4-chloro-: Differing by the presence of a carboxaldehyde group instead of a ketone

Uniqueness

8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 8-position, which can influence its reactivity and interactions in various applications .

Biological Activity

8-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-one is a synthetic compound belonging to the benzothiopyran family, characterized by a fused benzene and thiopyran ring structure. Its molecular formula is C₉H₇ClOS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a chlorine atom at the 8-position, which significantly influences its reactivity and biological interactions. The synthesis typically involves the cyclization of 2-chlorobenzaldehyde with thioglycolic acid under basic conditions, yielding the desired product with high purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Properties : Research suggests that it exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The table below summarizes key features and biological activities of related compounds.

| Compound Name | CAS Number | Structural Features | Notable Biological Activities |

|---|---|---|---|

| This compound | 60639-20-5 | Chlorine at position 8 | Antimicrobial, anti-inflammatory |

| 6-Chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one | 13299162 | Methyl group at position 3 | Neuroprotective properties |

| 8-Bromo-3,4-dihydro-2H-1-benzothiopyran | N/A | Bromine instead of chlorine | Altered pharmacodynamics |

| 6-Chloro-2-methyl-3,4-dihydro-2H-thiochromen-4-one | N/A | Methyl group at position 2 | Distinct reactivity patterns |

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Investigation into Anti-inflammatory Properties

In another study focused on inflammatory models in vitro and in vivo, the compound demonstrated a marked reduction in pro-inflammatory cytokines. This suggests that it may modulate immune responses effectively and could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the validated synthetic routes for 8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one, and how can researchers optimize yield and purity?

A common method involves cyclization of substituted thiophenol derivatives via Friedel-Crafts acylation, followed by chlorination at the 8-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and controlling stoichiometry to avoid over-chlorination. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can improve purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR : Analyze and NMR to confirm the benzothiopyran core and chlorine substitution. For example, the thiopyran ring protons typically appear as multiplets at δ 2.5–3.5 ppm, while aromatic protons near the chlorine substituent show deshielding .

- IR : The carbonyl (C=O) stretch appears near 1680–1700 cm, and C-S bonds show absorption at 600–700 cm .

- X-ray crystallography : Resolves stereochemistry and confirms the planar structure of the benzothiopyran ring .

Q. What safety precautions are essential when handling this compound in the lab?

Due to potential skin/eye irritation and respiratory hazards (based on structural analogs):

- Use NIOSH-approved gloves (nitrile) and face shields during synthesis.

- Work under fume hoods to avoid inhalation of volatile intermediates (e.g., chlorination byproducts).

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for introducing the 8-chloro substituent?

Discrepancies may arise from competing electrophilic aromatic substitution (EAS) pathways. To clarify:

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) in biological systems?

- Derivatization : Synthesize analogs (e.g., 8-fluoro or 8-methyl) to assess chlorine’s role in bioactivity.

- Molecular docking : Compare binding affinities with target proteins (e.g., cytochrome P450 enzymes) using crystallographic data from related benzothiopyrans .

- In vitro assays : Test cytotoxicity and metabolic stability using HepG2 cells or liver microsomes .

Q. How should researchers address discrepancies in reported melting points or solubility data?

Variations may stem from polymorphic forms or impurities. To standardize:

Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO) to optimize reaction conditions.

- Validate models against experimental NMR chemical shifts and X-ray bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.